molecular formula C7H2F3NOS B2428880 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile CAS No. 2243516-48-3

2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile

Cat. No. B2428880
M. Wt: 205.15
InChI Key: GVPSYEYFIMOVKG-UHFFFAOYSA-N
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Description

“2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile” is a chemical compound with the CAS Number: 2243516-48-3 . It has a molecular weight of 205.16 .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .


Molecular Structure Analysis

The InChI code for “2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile” is 1S/C7H2F3NOS/c8-7(9,10)5-3-13-6(2-12)4(5)1-11/h2-3H .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile” are not mentioned in the search results, thiophene derivatives are known to be involved in a variety of reactions. For instance, they can be used as substrates in the palladium-Tedicyp catalyzed Suzuki coupling reaction with different aryl bromides .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Structural Characterization and Material Properties

  • Thiophene-Based Imine Compounds : Thiophene-based imine compounds derived from 2-amino-4-phenylthiophene-3-carbonitrile and similar structures have been studied for their structural characteristics, electrochemical, photophysical, and thermal properties. These compounds demonstrate significant interactions within their structures, stabilized by various contacts. Their electrochemical and photoluminescence properties, as well as thermal stability, have been investigated, indicating potential applications in material science and electronic devices (Yildiz et al., 2017).

Synthesis of Novel Compounds

  • Pyrrolobenzo[b]thieno[1,4]diazepines Synthesis : Research shows the conversion of structures related to 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile into pyrrolobenzo[b]thieno[1,4]diazepines, demonstrating the compound's versatility as a synthon in synthesizing complex molecular structures (El-Kashef et al., 2007).

Electrochemical and Photophysical Applications

  • Electrochromic Properties of Polymers and Co-polymers : The synthesis of new derivatives related to 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile and the investigation of the electrochromic properties of their homopolymers and co-polymers suggest potential applications in electrochromic devices (ECD) due to their stability, fast response time, and good optical contrast (Abaci et al., 2016).

Drug Design and Biological Activities

  • Antifungal Activities and Drug Design : Some derivatives related to 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile have been screened for their antifungal activities and used in computer-aided drug design studies. These studies aim to predict structural characteristics that influence the biological activities of these compounds, providing insights into the synthesis of new derivatives with improved therapeutic potential (Scotti et al., 2012).

Optical Properties and Solid-State Emission

  • Optical Properties and Solid-State Emission of Poly(thiophene)s : Postfunctionalization of poly(3-hexylthiophene) with various functional groups, including those related to 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile, allows systematic study of electronic and steric effects on optical and photophysical properties. This research aids in understanding how molecular control can tune optical properties and enhance solid-state emission, relevant for applications in optoelectronics and display technologies (Li et al., 2002).

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-formyl-4-(trifluoromethyl)thiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NOS/c8-7(9,10)5-3-13-6(2-12)4(5)1-11/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPSYEYFIMOVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)C=O)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile

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